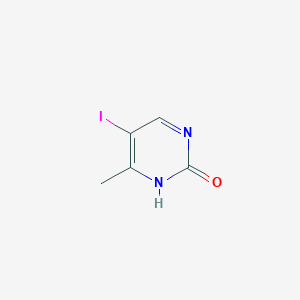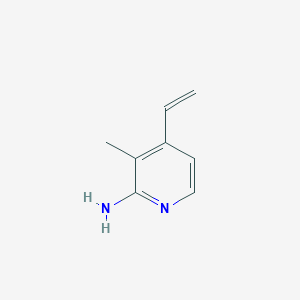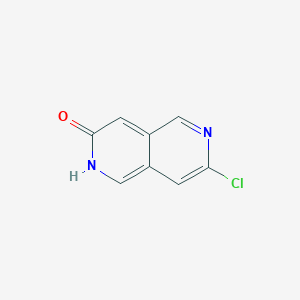
s-Triazine, 2,4-diamino-6-(1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanuric chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure controlled reactivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, the compound targets the histone methylation machinery of schistosomes, leading to reduced parasite motility and egg production . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to interfere with key biological processes makes it a promising candidate for further research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits significant biological activity, including antibacterial properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds have shown potential in treating Alzheimer’s disease due to their cholinesterase inhibition and neuroprotective properties.
Uniqueness
6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
21840-23-3 |
|---|---|
Formule moléculaire |
C7H13N7 |
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13) |
Clé InChI |
KIBBUGBJMBIZHY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


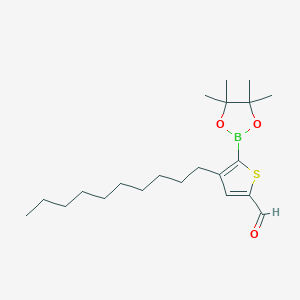
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
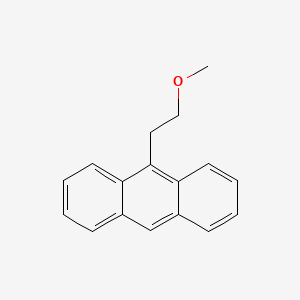
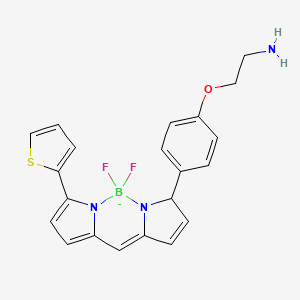

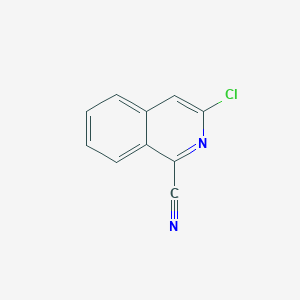
![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
